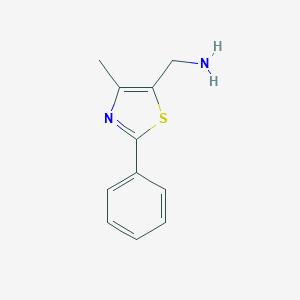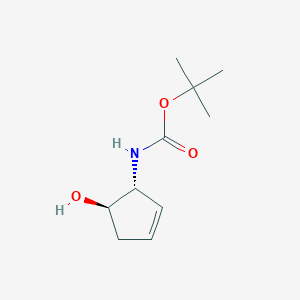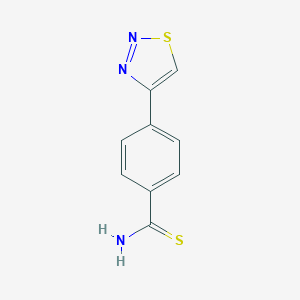![molecular formula C6H8N2S B062498 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine CAS No. 165948-23-2](/img/structure/B62498.png)
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Vue d'ensemble
Description
“4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine” is a chemical compound with the CAS Number: 165948-23-2 . It has a molecular weight of 141.22 . It is stored at a temperature of 28 C .
Synthesis Analysis
The synthesis of “4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine” and its derivatives has been reported in several studies . For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo pyridine-2-carbonyl)piperazines were synthesized .
Molecular Structure Analysis
The InChI Code of “4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine” is 1S/C6H9N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7,9H,1-3H2 . This code provides a specific representation of its molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine” are not detailed in the search results, it is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Physical And Chemical Properties Analysis
“4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine” is a solid at 20 degrees Celsius . The compound appears as a light orange to yellow to green powder or crystal .
Applications De Recherche Scientifique
Factor Xa Inhibitors
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivatives have been synthesized and studied for their inhibitory activities against factor Xa . Factor Xa is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade. Inhibitors of factor Xa are being researched for their potential use in the treatment of thromboembolic diseases .
Preparation of Thiazolopyridine Derivatives
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is used in the preparation of thiazolopyridine derivatives . These derivatives are being researched for their potential applications in various fields of medicinal chemistry .
Preparation of Tetrahydrothiazolopyridine Derivatives
This compound is also used in the synthesis of tetrahydrothiazolopyridine derivatives . These derivatives are being studied for their potential applications in drug discovery and development .
Building Blocks in Chemical Research
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is used as a building block in chemical research . It can be used to synthesize a wide range of complex molecules for various research applications .
Synthesis of Piperazines
In one study, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carbonyl)piperazines were synthesized using 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine . Piperazines are a class of organic compounds that are used in the synthesis of many pharmaceuticals .
Research in Medicinal Chemistry
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is a useful research chemical in the field of medicinal chemistry . It is used in the synthesis of various bioactive compounds and drugs .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDIPUHQBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165948-23-2 | |
| Record name | 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the specific interaction mechanisms can vary depending on the substituents attached to the core structure, research highlights the potential of these derivatives as factor Xa inhibitors. Specifically, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety has been shown to bind to the S4 subsite of factor Xa []. This interaction disrupts the coagulation cascade, ultimately preventing the formation of blood clots. [, ].
ANone: Structure-activity relationship (SAR) studies have demonstrated the significance of specific structural features:
- Presence of a 2-aminothiazole group: Replacing the catechol moiety in Trimetoquinol with a 2-aminothiazole group led to selective β3-adrenoceptor agonist activity. []
- Intact bicyclic ring system: N-acetylation or ring opening of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring abolished the β3-adrenoceptor agonist activity, highlighting its importance for biological activity. []
- Substituents on the piperazine ring: Introducing carbamoyl or N-methylcarbamoyl moieties to the piperazine ring of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines enhanced oral potency as factor Xa inhibitors in rats. []
ANone: Research suggests potential applications in:
- Anticoagulants: Derivatives, particularly those acting as factor Xa inhibitors, show promise as orally active anticoagulants for treating coagulation disorders and preventing thromboembolic events. [, ]
- Antiulcer and Antisecretory Agents: Studies have identified urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibiting significant inhibition of stress- and aspirin-induced gastric ulcers and basal gastric secretion. These derivatives act as histamine H2-receptor inhibitors. []
- Antimicrobial Agents: A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have undergone screening for in vitro antimicrobial activity, suggesting their potential in this area. []
ANone: Various analytical methods are employed for characterization and quantification, including:
- Spectroscopy: NMR (1H NMR), IR, and Mass spectroscopy are commonly used to confirm the structure of synthesized compounds. []
- X-ray Crystallography: This technique provides insights into the binding mode of these derivatives with their target proteins. For instance, X-ray crystallography revealed the binding interaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with the S4 subsite of factor Xa. []
- In vitro assays: These assays are crucial for evaluating the biological activity of the synthesized compounds. For example, radioligand binding studies and functional assays have been used to assess the β-adrenoceptor activity of various derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)



![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)



![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

